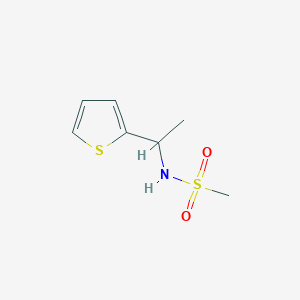![molecular formula C15H15FO3S B7528744 1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)
1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as FMPB and is widely used in the field of medicinal chemistry due to its unique properties. FMPB is an important compound that has shown promising results in various scientific studies.
作用機序
The mechanism of action of FMPB is not fully understood. However, studies have suggested that FMPB works by inhibiting the activity of certain enzymes and proteins that are essential for cancer cell growth and proliferation. FMPB has been shown to inhibit the activity of histone deacetylases (HDACs) and heat shock protein 90 (HSP90), which are known to play a crucial role in cancer cell survival.
Biochemical and Physiological Effects:
FMPB has been shown to have several biochemical and physiological effects. Studies have shown that FMPB can induce cell cycle arrest and promote apoptosis in cancer cells. FMPB has also been shown to inhibit the migration and invasion of cancer cells, which is an essential step in cancer metastasis. Moreover, FMPB has been shown to have anti-inflammatory and anti-oxidant properties, which can be beneficial in the treatment of various diseases.
実験室実験の利点と制限
FMPB has several advantages for lab experiments. It is a potent inhibitor of cancer cell growth and proliferation, making it an ideal candidate for cancer research. FMPB is also relatively easy to synthesize, which makes it readily available for research purposes. However, FMPB has certain limitations as well. It is not very water-soluble, which can make it challenging to use in certain experiments. Moreover, FMPB has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of FMPB. One of the primary directions is to study the in vivo efficacy of FMPB. While FMPB has shown promising results in vitro, its efficacy in vivo is not fully understood. Moreover, future studies could focus on optimizing the synthesis method of FMPB to improve its water solubility and bioavailability. Additionally, FMPB could be studied in combination with other anti-cancer agents to enhance its therapeutic efficacy.
Conclusion:
In conclusion, FMPB is a chemical compound that has shown promising results in various scientific studies. It has potent anti-cancer activity and has several biochemical and physiological effects. While FMPB has several advantages for lab experiments, it also has certain limitations. Future studies could focus on optimizing the synthesis method of FMPB and studying its in vivo efficacy. FMPB has significant potential for the development of novel anti-cancer agents and could be a valuable addition to the field of medicinal chemistry.
合成法
The synthesis of FMPB is a complex process that involves several steps. One of the commonly used methods for the synthesis of FMPB is the reaction of 4-methylsulfonylphenol with 4-fluorobenzyl bromide in the presence of a base. The reaction produces FMPB as a white solid with a yield of around 60%.
科学的研究の応用
FMPB has been extensively studied for its potential therapeutic applications. One of the primary applications of FMPB is in the treatment of cancer. Studies have shown that FMPB has potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. FMPB works by inhibiting the growth and proliferation of cancer cells, inducing cell cycle arrest, and promoting apoptosis.
特性
IUPAC Name |
1-fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO3S/c1-11(12-3-5-13(16)6-4-12)19-14-7-9-15(10-8-14)20(2,17)18/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOPNYTWSWKTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7528664.png)
![1-[[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7528675.png)
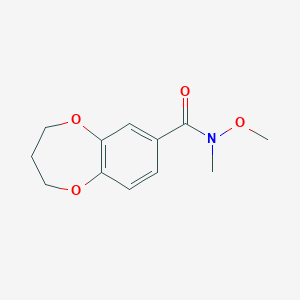
![5-[3-(trifluoromethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7528705.png)
![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)

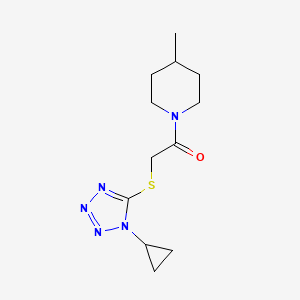

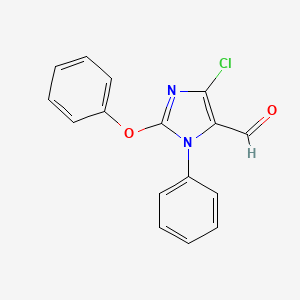
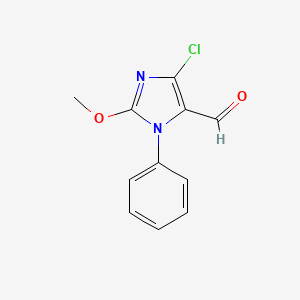
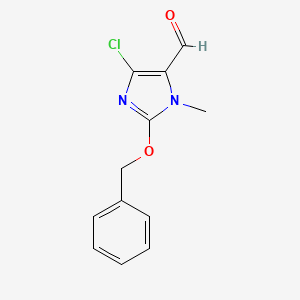
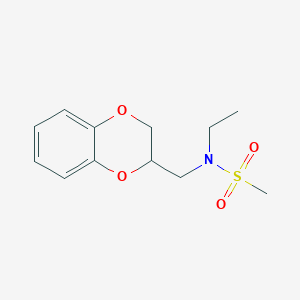
![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
